molecular formula C27H32O16 B8087282 Kaempferol-3-O-glucorhamnoside

Kaempferol-3-O-glucorhamnoside

Cat. No.: B8087282
M. Wt: 612.5 g/mol
InChI Key: AYQHBXGVGZXASK-SPRYBZLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside derivative of kaempferol, a well-studied natural polyphenol. This specific compound, also known as kaempferol 3-O-beta-glucopyranosyl-7-O-alpha-rhamnopyranoside, features a complex sugar moiety attached to the kaempferol aglycone backbone, which can significantly influence its bioavailability and biological activity . As a research chemical, it is of significant interest for investigating a range of biological activities, including potential antioxidant and anti-inflammatory pathways . The anti-inflammatory properties may be linked to the modulation of key signaling pathways, such as the downregulation of NF-κB and the inhibition of pro-inflammatory enzymes like iNOS and COX-2, as observed in studies on related kaempferol glycosides . Furthermore, research on similar compounds suggests that kaempferol glycosides can interact with cellular processes central to disease pathology, such as oxidative stress response and the regulation of apoptosis . The presence of the glucorhamnoside group is a critical area of study, as the glycosidic pattern is known to affect a compound's absorption, distribution, and ultimate bioactivity compared to its aglycone form . This makes this compound a valuable tool for pharmacological and mechanistic studies aimed at understanding the structure-activity relationships of flavonoid compounds and their potential research applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.C6H12O6/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9;7-1-2-3(8)4(9)5(10)6(11)12-2/h2-8,15,17-18,21-25,27-28H,1H3;2-11H,1H2/t8-,15-,17+,18+,21-;2-,3-,4+,5-,6-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHBXGVGZXASK-SPRYBZLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Kaempferol-3-O-glucorhamnoside (K3G) is a flavonoid glycoside derived from various plants, notably Ginkgo biloba and Thesium chinense. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This article reviews the current understanding of K3G's biological activity based on diverse research findings.

1. Anti-inflammatory Activity

Research indicates that K3G possesses significant anti-inflammatory effects. A study demonstrated that K3G administration before bacterial challenge in mice infected with Klebsiella pneumoniae reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This was accompanied by a decrease in lung edema and oxidative stress levels, suggesting its potential as a therapeutic agent for inflammatory conditions related to bacterial infections .

Table 1: Summary of Anti-inflammatory Effects of this compound

StudyModelDoseOutcome
Mice infected with K. pneumoniaeNot specifiedReduced TNF-α, IL-6, IL-1β; decreased lung edema
Cultured RAW macrophagesNot specifiedInhibited NFκB and MAP kinase phosphorylation; decreased ROS levels

2. Antioxidant Activity

K3G exhibits strong antioxidant properties by scavenging free radicals, particularly DPPH radicals. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders. In diabetic rats, K3G improved antioxidant enzyme levels and reduced lipid peroxidation markers .

Table 2: Antioxidant Effects of this compound

StudyModelDoseOutcome
Diabetic rats10 mg/kgIncreased SOD and GSH levels; reduced fasting glucose
In vitro (cell lines)Not specifiedScavenged DPPH free radicals; reduced oxidative damage

3. Antimicrobial Properties

K3G has shown promising antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and inhibits essential bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. Studies have reported its effectiveness against Escherichia coli and Mycobacterium species .

Table 3: Antimicrobial Effects of this compound

StudyPathogenMechanism of Action
E. coliDisruption of cell membrane; inhibition of DNA gyrase
Mycobacterium spp.Inhibition of fatty acid biosynthesis

4. Potential Anticancer Activity

Emerging research suggests that K3G may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Predictive analyses indicate a high probability for anticarcinogenic activity based on its structural properties .

Table 4: Anticancer Potential of this compound

PropertyProbability Activation (Pa)Probability Inactivation (Pi)
Anticarcinogenic0.9860.001
Antineoplastic0.8370.008

5. Pharmacokinetics and Bioavailability

The bioavailability of K3G is influenced by its glycosidic structure, which affects absorption in the gastrointestinal tract. Studies indicate that glycosides like K3G are primarily absorbed in the small intestine, where they may undergo hydrolysis to release the aglycone form for better absorption . The pharmacokinetic profile suggests that after absorption, K3G is metabolized in the liver and can reach systemic circulation.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that kaempferol-3-O-glucorhamnoside exhibits significant anti-inflammatory effects. A study involving mice infected with Klebsiella pneumoniae showed that administration of this compound suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This suppression was linked to the inhibition of NFκB and MAP kinase pathways, indicating its potential as a therapeutic agent for inflammatory diseases .

Table 1: Anti-inflammatory Effects of this compound

StudyModelKey Findings
Mice infected with K. pneumoniaeReduced lung edema and oxidative stress; suppressed cytokine expression
LPS-stimulated microglial cellsInhibited nitric oxide and pro-inflammatory mediators; downregulated iNOS and COX-2

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness against drug-resistant bacteria is particularly noteworthy, as it disrupts bacterial cell membranes and inhibits DNA gyrase activity. This mechanism suggests potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of this compound

PathogenMechanism of ActionReference
E. coliMembrane disruption; DNA gyrase inhibition
Pseudomonas aeruginosaInhibition of fatty acid biosynthesis

Antioxidant Effects

The antioxidant capacity of this compound has been investigated in various studies. It has been shown to reduce oxidative stress markers in cells exposed to harmful agents. For instance, in models of ischemic brain injury, this compound helped preserve blood-brain barrier integrity and reduced oxidative damage .

Table 3: Antioxidant Effects of this compound

StudyModelKey Findings
Ischemic brain injury modelPreserved blood-brain barrier; reduced oxidative stress markers

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, kaempferol has shown significant cytotoxic effects on hepatoma and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 4: Anticancer Activity of this compound

Cancer TypeMechanism of ActionReference
HepG2 (liver)Induced apoptosis; reduced cell viability
LS174 (colon)Increased cytotoxicity when combined with etoposide

Comparison with Similar Compounds

Table 1: Comparative Analysis of Kaempferol-3-O-glucorhamnoside and Analogues

Compound Molecular Formula Source Key Bioactivities Notable Studies
This compound C₂₇H₃₀O₁₅ Thesium chinense Turcz. Anti-inflammatory (NF-κB/MAPK inhibition), antioxidant, mild antimicrobial
Kaempferol-3-O-glucoside-7-O-rhamnoside C₂₇H₃₀O₁₅ S. rugosoannulata mushrooms Antioxidant, anti-thrombotic; co-regulated with this compound
Dihydrokaempferol-7-O-glucoside C₂₁H₂₂O₁₁ Tea leaves (Camellia sinensis) Anti-inflammatory; upregulated during tea processing, unlike this compound
Naringin C₂₇H₃₂O₁₄ Citrus fruits Antibacterial (synergizes with ciprofloxacin), poor bioavailability
Ombuoside C₂₇H₃₀O₁₆ Gynostemma pentaphyllum Antimicrobial (Gram-positive/-negative bacteria, Candida), antioxidant

Key Comparisons :

Glycosylation Patterns: this compound and kaempferol-3-O-glucoside-7-O-rhamnoside share the same molecular formula but differ in glycosylation sites (3-O vs. 3-O and 7-O). This positional variance affects solubility and receptor binding. For instance, this compound’s 3-O-glucorhamnoside group enhances its stability and bioavailability compared to simpler glucosides like dihydrokaempferol-7-O-glucoside .

Bioactivity Profiles: Anti-inflammatory Efficacy: this compound outperforms dihydrokaempferol-7-O-glucoside in suppressing NF-κB and MAPK pathways, reducing lung edema and cytokine storms in K. pneumoniae infections . In contrast, dihydrokaempferol-7-O-glucoside’s anti-inflammatory effects are context-dependent and less mechanistically defined . Antimicrobial Action: While naringin and ombuoside exhibit direct antibacterial effects, this compound primarily modulates host immune responses (e.g., rescuing RAW macrophages from bacterial cytotoxicity) rather than directly targeting pathogens .

Metabolic Stability: During black tea processing, this compound levels decline significantly, whereas dihydrokaempferol-7-O-glucoside increases. This suggests differential enzymatic degradation or transformation pathways .

Therapeutic Potential: this compound’s dual inhibition of NF-κB and MAPK pathways positions it as a candidate for treating inflammatory diseases (e.g., pneumonia). In contrast, kaempferol-3-O-glucoside-7-O-rhamnoside is prioritized for antioxidant and anti-thrombotic applications .

Q & A

Q. How should researchers ensure the stability of Kaempferol-3-O-glucorhamnoside during storage and experimental use?

Methodological Answer:

  • Storage Conditions:
    • Powder: Store at -25°C to -15°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles .
    • Solubilized Form: Dissolve in solvents (e.g., DMSO) and store at -80°C to -65°C for ≤2 years. Aliquot to minimize thawing .
  • Handling: Centrifuge briefly before opening vials to prevent particulate loss. Use light-protected tubes and work under inert gas (e.g., nitrogen) to limit oxidation .

Q. What analytical methods validate the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use HPLC with UV detection (λ = 260–280 nm) and compare retention times against certified reference standards. Purity ≥98% is recommended for reproducibility .
  • Structural Confirmation:
    • NMR (1H and 13C): Assign glycosidic linkages (e.g., α-L-rhamnose and β-D-glucose) via coupling constants and anomeric proton signals .
    • Mass Spectrometry (HR-ESI-MS): Confirm molecular ion peaks (e.g., m/z 595.1659 [M+H]+) and fragmentation patterns .

Q. Which in vitro models are suitable for preliminary anti-inflammatory screening?

Methodological Answer:

  • Cell Lines: Use RAW 264.7 macrophages or THP-1 monocytes stimulated with LPS (1 µg/mL) to induce NF-κB/MAPK activation .
  • Dosage Optimization: Start with 10–50 µM and titrate based on cell viability (MTT assay). Adjust for cell type-specific toxicity (e.g., EC50 in RAW cells: ~20 µM) .
  • Pathway Analysis: Measure phospho-p65 (NF-κB) and phospho-ERK (MAPK) via Western blot or multiplex ELISA post-treatment (6–24 hrs) .

Advanced Research Questions

Q. How to design in vivo studies evaluating dual inhibition of MAPK and NF-κB pathways?

Methodological Answer:

  • Animal Models: Use BALB/c mice with LPS-induced acute lung injury or Klebsiella pneumoniae infection to mimic inflammation-driven oxidative stress .
  • Dosing Regimen: Administer 10–20 mg/kg intraperitoneally (i.p.) dissolved in vehicle (5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O). Prepare fresh daily .
  • Outcome Measures:
    • Tissue Analysis: Quantify IL-6, TNF-α (ELISA) and phosphorylated MAPK/NF-κB (immunohistochemistry) in lung homogenates .
    • ROS Scavenging: Assess lipid peroxidation (MDA assay) and SOD/GPx activity in target tissues .

Q. What techniques quantify ROS scavenging efficacy in cellular and animal models?

Methodological Answer:

  • In Vitro:
    • DPPH Assay: Incubate compound (10–100 µM) with DPPH radicals (0.1 mM) for 30 min. Measure absorbance at 517 nm; IC50 ~15 µM .
    • Cellular ROS: Use DCFH-DA probe in RAW macrophages post-K. pneumoniae exposure. Flow cytometry or fluorescence microscopy quantifies ROS reduction .
  • In Vivo:
    • Lucigenin Chemiluminescence: Detect superoxide in lung homogenates. Normalize to protein content .
    • 8-OHdG ELISA: Measure oxidative DNA damage in serum .

Q. How to address discrepancies in anti-inflammatory efficacy across cell lines?

Methodological Answer:

  • Experimental Variables:
    • Cell-Specific Uptake: Compare intracellular compound levels via LC-MS in primary vs. immortalized cells .
    • Receptor Expression: Profile TLR4/MAPK pathway components (qPCR/Western blot) to identify resistance mechanisms .
  • Data Normalization: Use NF-κB/AP-1 dual-luciferase reporters to standardize pathway activity across models .
  • Synergistic Studies: Combine with inhibitors (e.g., SB203580 for p38 MAPK) to isolate pathway contributions .

Data Contradictions and Resolution

Q. How to resolve structural ambiguities in related glycosylated kaempferol derivatives?

Methodological Answer:

  • Comparative NMR: Re-analyze glycosylation patterns using 2D NMR (HSQC, HMBC) to distinguish between gluco-rhamnoside isomers (e.g., 1→2 vs. 1→3 linkages) .
  • Enzymatic Hydrolysis: Treat with β-glucosidase/α-rhamnosidase and monitor hydrolysis products via TLC or MS .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.